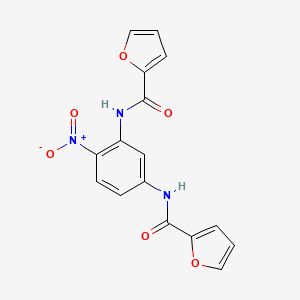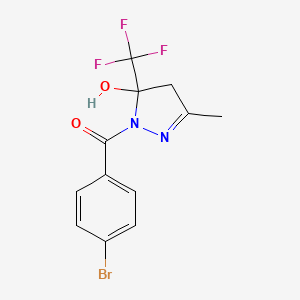![molecular formula C23H23NOS2 B5151850 N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B5151850.png)
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide is a chemical compound that belongs to the class of thiol-containing compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research.
Mécanisme D'action
The exact mechanism of action of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell survival and proliferation. It also induces cell cycle arrest and apoptosis in cancer cells. The neuroprotective properties of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide are thought to be mediated by its ability to modulate certain signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects:
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide has been shown to affect various biochemical and physiological processes in cells. It can induce oxidative stress and DNA damage in cancer cells, leading to cell death. It also affects the expression of certain genes involved in cancer cell survival and proliferation. In neuronal cells, it can modulate the expression of certain proteins involved in neuronal function and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide in lab experiments is its potent anticancer and neuroprotective activity. It can be used to study the mechanisms of cancer cell death and neuroprotection. However, one limitation of using this compound is its potential toxicity, which can affect cell viability and experimental outcomes. It is important to use appropriate concentrations of the compound and to conduct toxicity assays before using it in experiments.
Orientations Futures
There are several future directions for the research on N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide. One direction is to further investigate its mechanism of action and its potential targets in cancer cells and neuronal cells. Another direction is to explore its potential applications in other fields, such as drug delivery and material science. Additionally, there is a need for more studies to evaluate its safety and toxicity in vivo and to investigate its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide involves the reaction of 2-methyl-4-[(phenylthio)methyl]aniline with 3-chlorothiopropanamide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, which results in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been reported to possess neuroprotective properties and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS2/c1-18-16-19(17-27-21-10-6-3-7-11-21)12-13-22(18)24-23(25)14-15-26-20-8-4-2-5-9-20/h2-13,16H,14-15,17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWQUZIMDDJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(phenylsulfanyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B5151795.png)


![4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5151825.png)
![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)

![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)